Azithromycin N-Oxide, specifically Azithromycin 3'-N-Oxide, is a derivative of the macrolide antibiotic azithromycin. This compound is formed through the oxidation of the nitrogen atom at the 3' position of azithromycin. It retains many of the broad-spectrum antibacterial properties characteristic of azithromycin and is under investigation for its potential to reduce some adverse effects associated with the parent compound, such as autophagy inhibition.
Azithromycin N-Oxide is classified as a macrolide antibiotic. Macrolides are characterized by a large lactone ring and are known for their ability to inhibit bacterial protein synthesis. Azithromycin itself is widely used in clinical settings for treating various bacterial infections, and its N-Oxide form represents an important modification that may enhance or alter its pharmacological profile.
The synthesis of Azithromycin N-Oxide typically involves oxidation processes. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid, which facilitate the conversion of azithromycin to its N-oxide form. This reaction generally occurs in solvents like dichloromethane at controlled temperatures ranging from 0 to 25 degrees Celsius. Following the reaction, purification techniques such as chromatography are employed to isolate the desired product.
In industrial settings, the synthesis is scaled up using larger reactors and continuous flow systems to ensure efficient mixing and reaction control. The purification process also adapts to industrial standards, often utilizing large-scale chromatography or crystallization methods to meet purity requirements.
The molecular structure of Azithromycin N-Oxide can be represented as follows:
The structure features a large lactone ring typical of macrolides, with an additional oxygen atom bonded to the nitrogen at the 3' position, which distinguishes it from azithromycin. This modification influences both its chemical reactivity and biological activity .
Azithromycin N-Oxide can undergo several chemical reactions:
These reactions are significant for both understanding the compound's chemistry and for potential applications in drug development.
The mechanism of action of Azithromycin N-Oxide is closely related to that of azithromycin itself. It primarily exerts its antibacterial effects by binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis. This action disrupts bacterial growth and reproduction, making it effective against a wide range of bacterial pathogens.
Research indicates that while Azithromycin N-Oxide retains this mechanism, it may also exhibit altered pharmacokinetics or reduced side effects compared to its parent compound, although detailed studies are still ongoing .
These properties are essential for determining optimal storage conditions and formulation strategies for pharmaceutical applications .
Azithromycin N-Oxide is primarily studied within pharmaceutical research contexts. Its applications include:
Azithromycin N-Oxide is systematically named as (2S,3R,4S,6R)-2-[[(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-N,N,6-trimethyloxan-4-amine oxide [7] [9]. It is cataloged under CAS Registry Number 90503-06-3 and alternatively designated as Azithromycin EP Impurity L or USP Impurity L in pharmaceutical contexts, reflecting its status as a specified degradation product in regulatory standards [5] [8] [9]. The "N-Oxide" suffix explicitly denotes the oxidation of the dimethylamino group (-N(CH₃)₂) to a tertiary amine oxide (-N⁺(CH₃)₂O⁻), which is the definitive structural modification distinguishing it from the parent azithromycin [7] [9].
The compound conforms to the molecular formula C₃₈H₇₂N₂O₁₃, with a monoisotopic mass of 764.5034 Da and a nominal molecular weight of 764.98 g/mol [1] [7] [8]. This formula incorporates one additional oxygen atom compared to azithromycin (C₃₈H₇₂N₂O₁₂; 749.00 g/mol), consistent with N-oxidation. Elemental composition analysis reveals:
The mass increase of 15.98 g/mol aligns precisely with the addition of a single oxygen atom to the azithromycin scaffold [5] [7].
Azithromycin N-Oxide inherits the complex stereochemistry of its parent macrolide. The molecule contains 16 stereogenic centers, each with defined R or S configurations, which are preserved during N-oxidation [7] [9]. The chiral environment includes:
The N-oxide functional group itself adopts a pyramidal geometry at nitrogen, introducing a potential stereogenic element. However, rapid inversion at physiological temperatures renders this center stereochemically labile [9]. The absolute configurations at all carbon stereocenters remain identical to azithromycin, as confirmed by retained optical activity and NMR coupling constants [7] [9].
Table 1: Key Stereochemical Features of Azithromycin N-Oxide
Structural Domain | Number of Stereocenters | Critical Configurations |
---|---|---|
15-Membered Macrolactone | 10 | 2R,3S,4R,5R,8R,10R,11R,12S,13S,14R |
Desosamine Sugar | 4 | 2'R,3'S,4'S,6'R (N-oxide at 3') |
Cladinose Sugar | 2 | 2''R,4''S |
The singular structural distinction between azithromycin and its N-oxide derivative resides in the oxidation state of the desosamine tertiary amine. Azithromycin contains a dimethylamino group [-N(CH₃)₂] at the C3' position of the desosamine sugar, whereas azithromycin N-oxide features a tertiary amine oxide [-N⁺(CH₃)₂O⁻] [5] [7] [9]. This modification:
Crystallographic analyses indicate minimal conformational perturbation in the macrolide backbone, though the N-oxide moiety participates in enhanced electrostatic interactions with solvent or counterions [7].
Table 2: Structural Comparison of Azithromycin and Azithromycin N-Oxide
Property | Azithromycin | Azithromycin N-Oxide |
---|---|---|
Molecular Formula | C₃₈H₇₂N₂O₁₂ | C₃₈H₇₂N₂O₁₃ |
Molecular Weight (g/mol) | 749.00 | 764.98 |
Nitrogen Environment | Tertiary amine [-N(CH₃)₂] | Tertiary amine oxide [-N⁺(CH₃)₂O⁻] |
Desosamine pKₐ | ~8.8 (basic) | ~4.9 (weakly acidic) |
log P (Predicted) | 4.2 | 2.7 |
Key Functional Group Change | Reduction | Oxidation |
FT-IR Spectroscopy: Key absorptions include:
The absence of N-H stretches and presence of the N⁺-O⁻ band differentiate it from azithromycin.
NMR Spectroscopy:
Mass Spectrometry:
Table 3: Diagnostic Spectroscopic Signatures of Azithromycin N-Oxide
Technique | Key Signals | Structural Assignment |
---|---|---|
FT-IR | 940–960 cm⁻¹ | N⁺-O⁻ asymmetric stretch |
¹H NMR | δ 3.28, 3.32 (s, 3H each) | N⁺(CH₃)₂ methyl groups |
¹³C NMR | δ 61.8 ppm | N⁺(CH₃)₂ carbon |
HR-MS | m/z 765.5107 [M+H]⁺ | Molecular ion |
The collective spectroscopic profile provides unambiguous confirmation of the N-oxide structure and distinguishes it from other oxidative degradants (e.g., N-demethylated or hydroxylated species) [7] [8] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7